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Compound of Interest

Compound Name: Phthalazine, 6-(1-methylethyl)-

Cat. No.: B3395013 Get Quote

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: The crystal structure for the specific compound, Phthalazine, 6-(1-methylethyl)-
(CAS No. 122882-99-9), is not publicly available in the Cambridge Structural Database (CSD)

or other publicly accessible crystallographic databases as of the latest search. This guide will,

therefore, provide a detailed analysis of a closely related and structurally characterized

phthalazine derivative, 2-[(2,4,6-Trimethylbenzene)sulfonyl]phthalazin-1(2H)-one, as an

illustrative example. The experimental protocols and data presentation herein are

representative of the methodologies that would be employed for the crystal structure

determination of Phthalazine, 6-(1-methylethyl)-.

Introduction to Phthalazine Derivatives and Their
Structural Significance
Phthalazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that

have garnered significant interest in medicinal chemistry due to their wide range of biological

activities. The therapeutic potential of these compounds is intrinsically linked to their three-

dimensional structure, which dictates their interaction with biological targets. Single-crystal X-

ray diffraction is the definitive method for elucidating the precise atomic arrangement, bond

lengths, bond angles, and intermolecular interactions within a crystalline solid, providing

invaluable insights for structure-activity relationship (SAR) studies and rational drug design.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3395013?utm_src=pdf-interest
https://www.benchchem.com/product/b3395013?utm_src=pdf-body
https://www.benchchem.com/product/b3395013?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3395013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This guide presents the crystallographic data and experimental methodology for 2-[(2,4,6-

trimethylbenzene)sulfonyl]phthalazin-1(2H)-one, a compound whose structure has been

resolved and published.[1][2][3][4] This information serves as a comprehensive example of the

structural characterization of a substituted phthalazine.

Crystallographic Data for 2-[(2,4,6-
Trimethylbenzene)sulfonyl]phthalazin-1(2H)-one
The following tables summarize the key crystallographic data and refinement details for the title

compound.[1][2][3][4]

Table 1: Crystal Data and Structure Refinement.
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Parameter Value

Empirical Formula C₁₇H₁₆N₂O₃S

Formula Weight 328.38

Temperature 100(2) K

Wavelength 1.54178 Å

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 8.3589(2) Å

b 16.4893(4) Å

c 11.4552(3) Å

α 90°

β 108.053(1)°

γ 90°

Volume 1499.34(7) Å³

Z 4

Density (calculated) 1.454 Mg/m³

Absorption Coefficient 1.939 mm⁻¹

F(000) 688

Data Collection

Diffractometer Rigaku Oxford Diffraction SuperNova

Radiation Source Cu Kα radiation

Refinement

Refinement method Full-matrix least-squares on F²
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Data / restraints / parameters 2640 / 0 / 217

Goodness-of-fit on F² 1.043

Final R indices [I > 2σ(I)] R₁ = 0.0337, wR₂ = 0.0863

R indices (all data) R₁ = 0.0346, wR₂ = 0.0872

Largest diff. peak and hole 0.38 and -0.37 e.Å⁻³

Table 2: Selected Bond Lengths (Å).

Bond Length

S1-O1 1.428(1)

S1-O2 1.433(1)

S1-N1 1.710(1)

S1-C1 1.791(1)

N1-N2 1.402(2)

N1-C10 1.391(2)

N2-C9 1.288(2)

C9-C17 1.478(2)

C10-O3 1.222(2)

Table 3: Selected Bond Angles (°).
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Angle Value

O1-S1-O2 118.39(6)

O1-S1-N1 108.62(6)

O2-S1-N1 108.48(6)

O1-S1-C1 108.06(6)

O2-S1-C1 108.76(6)

N1-S1-C1 103.58(6)

C10-N1-N2 118.9(1)

C10-N1-S1 117.8(1)

N2-N1-S1 119.8(1)

C9-N2-N1 118.0(1)

Experimental Protocols
The following sections detail the methodologies employed in the synthesis and crystal structure

determination of 2-[(2,4,6-trimethylbenzene)sulfonyl]phthalazin-1(2H)-one.[1][2]

Synthesis and Crystallization
The title compound was synthesized via the dysprosium(III)-catalyzed conversion of 2-{[2-

(2,4,6-trimethylphenylsulfonyl)hydrazinylidene]methyl}benzoic acid. Single crystals suitable for

X-ray diffraction were obtained by slow evaporation of a solution of the compound in an

appropriate solvent system.

X-ray Data Collection
A suitable single crystal was mounted on a Rigaku Oxford Diffraction SuperNova diffractometer

equipped with a copper microfocus source (λ = 1.54178 Å) and an AtlasS2 CCD detector. The

crystal was kept at a constant temperature of 100(2) K during data collection. The CrysAlisPro

software suite was used for data collection, cell refinement, and data reduction.
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Structure Solution and Refinement
The crystal structure was solved using direct methods with the SHELXT program and refined

by full-matrix least-squares on F² using the SHELXL program. All non-hydrogen atoms were

refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a

riding model.

Visualizations
Experimental Workflow for Single-Crystal X-ray
Diffraction
The following diagram illustrates a generalized workflow for the determination of a crystal

structure using single-crystal X-ray diffraction.
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Generalized Workflow for Single-Crystal X-ray Diffraction

Synthesis & Crystallization

Data Collection

Data Processing & Structure Solution

Analysis & Validation

Compound Synthesis

Purification

Crystal Growth

Crystal Selection & Mounting

X-ray Diffraction Data Collection

Data Reduction & Integration

Structure Solution (e.g., Direct Methods)

Structure Refinement

Structure Validation

Visualization & Analysis

Database Deposition (e.g., CCDC)

Click to download full resolution via product page

A generalized workflow for single-crystal X-ray diffraction.
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Conclusion
While the specific crystal structure of Phthalazine, 6-(1-methylethyl)- remains undetermined,

this guide provides a comprehensive overview of the methodologies and data presentation

involved in the structural elucidation of a related phthalazine derivative. The detailed

crystallographic data for 2-[(2,4,6-trimethylbenzene)sulfonyl]phthalazin-1(2H)-one offers

valuable insights into the structural motifs and intermolecular interactions that can be expected

within this class of compounds. The provided experimental workflow serves as a standard

protocol for researchers aiming to determine the crystal structures of novel phthalazine

derivatives, which is a critical step in the advancement of their therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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